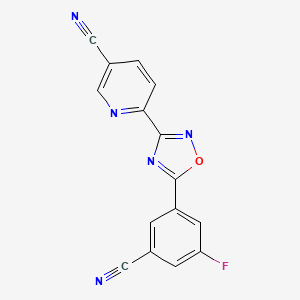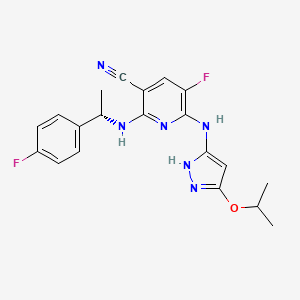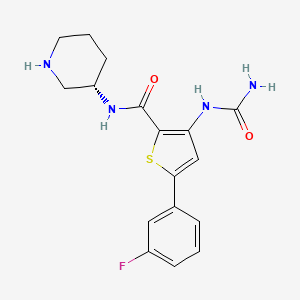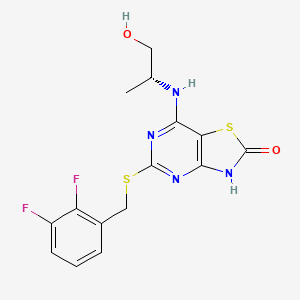
Acrylophenon
Übersicht
Beschreibung
Acrylophenone, also known as 1-phenyl-2-propen-1-one, is an organic compound with the molecular formula C9H8O. It is a member of the class of compounds known as chalcones, which are characterized by the presence of a phenyl group attached to an α,β-unsaturated carbonyl system. Acrylophenone is a yellow crystalline solid that is used in various chemical synthesis processes due to its reactive nature.
Wissenschaftliche Forschungsanwendungen
Acrylophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
Target of Action
Acrylophenone, also known as 1-phenylprop-2-en-1-one, is an organic compound that has been studied for its cytotoxic properties . The primary targets of acrylophenone are tumor cell lines such as Ca9-22 (human gingival carcinoma), HSC-2 (human oral squamous carcinoma), HSC-3 (human oral squamous carcinoma), and HSC-4 (human oral squamous carcinoma) .
Biochemical Pathways
The biochemical pathways affected by acrylophenone are primarily related to cellular respiration and DNA synthesis. Acrylophenone can inhibit mitochondrial respiration , disrupt microtubular polymerization , and inhibit DNA topoisomerase enzyme . These disruptions can lead to downstream effects such as cell death, particularly in tumor cells.
Pharmacokinetics
The compound’s cytotoxic properties suggest that it can be absorbed and distributed to the target cells where it exerts its effects
Result of Action
The result of acrylophenone’s action is cytotoxicity towards certain tumor cell lines By interacting with its targets and disrupting key biochemical pathways, acrylophenone can induce cell death in these cells
Biochemische Analyse
Biochemical Properties
Acrylophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of acrylophenone is with thiol groups present in proteins and enzymes. The compound acts as a thiol alkylator, forming covalent bonds with thiol groups, which can lead to the inhibition of enzyme activity . This interaction is particularly relevant in the context of cancer treatment, where acrylophenone derivatives have been shown to exhibit cytotoxic effects on malignant cells by inhibiting key enzymes involved in cellular metabolism .
Cellular Effects
Acrylophenone has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, acrylophenone induces cytotoxicity by disrupting cellular metabolism and inhibiting mitochondrial respiration . This disruption leads to a decrease in ATP production, ultimately causing cell death. Additionally, acrylophenone has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting these pathways, acrylophenone can effectively reduce the growth and survival of cancer cells .
Molecular Mechanism
The molecular mechanism of action of acrylophenone involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in cellular respiration and metabolism . Acrylophenone also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell proliferation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that acrylophenone can have sustained cytotoxic effects on cancer cells, with the extent of these effects depending on the duration of exposure and the concentration of the compound . Additionally, acrylophenone’s stability and efficacy can be influenced by the presence of other chemicals and environmental factors .
Dosage Effects in Animal Models
The effects of acrylophenone in animal models vary with different dosages. At low doses, acrylophenone has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth . At higher doses, the compound can cause adverse effects, including liver and kidney damage, as well as gastrointestinal disturbances . These toxic effects are likely due to the compound’s ability to form covalent bonds with proteins and enzymes, leading to widespread disruption of cellular functions .
Metabolic Pathways
Acrylophenone is involved in several metabolic pathways, primarily those related to its role as a thiol alkylator. The compound interacts with enzymes involved in cellular respiration and metabolism, leading to the inhibition of key metabolic processes . Additionally, acrylophenone can affect metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins . These interactions can result in changes in the overall metabolic profile of cells, particularly in the context of cancer metabolism .
Transport and Distribution
Within cells and tissues, acrylophenone is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and environmental conditions . Once inside the cell, acrylophenone can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects .
Subcellular Localization
The subcellular localization of acrylophenone is critical to its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes involved in cellular respiration and metabolism . Acrylophenone’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s ability to exert its cytotoxic effects on cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acrylophenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, acrylophenone is produced on a larger scale using similar condensation reactions. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Acrylophenone undergoes various chemical reactions, including:
Oxidation: Acrylophenone can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of acrylophenone typically yields 1-phenyl-2-propanol.
Substitution: Acrylophenone can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with acrylophenone under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 1-Phenyl-2-propanol.
Substitution: Various substituted chalcones and related compounds.
Vergleich Mit ähnlichen Verbindungen
Acrylophenone is similar to other chalcones and α,β-unsaturated carbonyl compounds. Some similar compounds include:
Benzylideneacetone: Another chalcone with similar reactivity.
Cinnamaldehyde: An α,β-unsaturated aldehyde with comparable chemical properties.
Acetophenone: A related ketone with a phenyl group attached to the carbonyl carbon.
Uniqueness: Acrylophenone’s unique reactivity and versatility make it a valuable compound in various chemical synthesis processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, highlights its importance in organic chemistry.
Eigenschaften
IUPAC Name |
1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZKZHDMPERHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26742-84-7 | |
| Record name | Poly(vinyl phenyl ketone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30227607 | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-03-6 | |
| Record name | 1-Phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPROPENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acrylophenone?
A1: Acrylophenone has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize acrylophenone derivatives?
A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize acrylophenone derivatives. [, , , , ]
Q3: What is the primary synthetic route for preparing acrylophenone derivatives?
A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing acrylophenone derivatives. [, , , , ]
Q4: Can alternative synthetic approaches be used to prepare acrylophenone derivatives?
A4: Yes, acrylophenone derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []
Q5: Does acrylophenone undergo any characteristic rearrangements?
A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of acrylophenone derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]
Q6: What are some of the reported biological activities of acrylophenone derivatives?
A6: Research suggests acrylophenone derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []
Q7: How do acrylophenone derivatives exert their anti-microtubular activity?
A7: Similar to colchicine, acrylophenone derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]
Q8: What is the mechanism of action for the spermicidal activity of acrylophenone derivatives?
A8: While the exact mechanism remains to be fully elucidated, studies suggest that the acrylophenone moiety plays a crucial role in the spermicidal activity of these compounds. [, ]
Q9: Have acrylophenone derivatives shown potential in treating hyperlipidemia?
A9: Research indicates that certain acrylophenone derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]
Q10: Have any specific drug delivery strategies been explored for acrylophenone derivatives?
A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an acrylophenone-based antineoplastic molecule to target cancer cells selectively. [, ]
Q11: Has computational chemistry been utilized in acrylophenone research?
A11: Yes, molecular docking studies have been performed to investigate the binding interactions of acrylophenone derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]
Q12: How does the structure of acrylophenone derivatives influence their activity?
A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of acrylophenone derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the acrylophenone scaffold impact their binding affinities and interactions with target proteins. [, , ]
Q13: Have acrylophenone derivatives been explored in materials science?
A13: Yes, certain acrylophenone derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]
Q14: What about the stability of acrylophenone and its derivatives?
A14: While specific stability data for acrylophenone and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]
Q15: Has any research explored the environmental impact of acrylophenone?
A15: None of the provided articles delved into the environmental impact or degradation pathways of acrylophenone.
Q16: What analytical techniques are commonly used to study acrylophenone?
A16: Researchers utilize various techniques to analyze acrylophenone, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)









